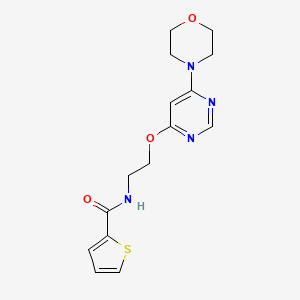
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a morpholinopyrimidine moiety, and a carboxamide group, which together contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety profiles .
化学反応の分析
Types of Reactions
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts.
Reduction: Hydrogen gas and Pd/C.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
科学的研究の応用
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism by which N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by forming hydrophobic interactions with their active sites . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-(4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a morpholinopyrimidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
生物活性
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide, often referred to as compound 6.0 , is a novel small molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The synthesis of compound 6.0 involves several key steps, starting from commercially available materials. The initial reaction typically includes a nucleophilic aromatic substitution followed by further derivatization to enhance biological activity. For instance, the morpholine ring was strategically incorporated to improve the compound's interaction with biological targets, particularly in oncogenic pathways.
Antitumor Activity
Research has demonstrated that compound 6.0 exhibits significant antitumor properties. In vitro studies using various cancer cell lines have shown that it effectively inhibits cell proliferation. The following table summarizes the IC50 values of compound 6.0 against different cancer cell lines:
The mechanism of action primarily involves the modulation of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Compound 6.0 has been shown to promote mesenchymal-to-epithelial transition (MET), which is characterized by the upregulation of E-cadherin and downregulation of vimentin in treated cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction modes of compound 6.0 with various targets, including tyrosine kinases implicated in tumor growth. The binding interactions reveal crucial hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects on target proteins.
Case Studies
Several case studies have highlighted the efficacy of compound 6.0 in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with compound 6.0 resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value indicating potent cytotoxicity .
- Colon Cancer Model : In HCT116 colon cancer organoids, compound 6.0 induced a dose-dependent response, confirming its potential as a therapeutic agent against colorectal malignancies .
- Breast Cancer Research : The compound was also assessed in MDA-MB-231 cells, where it inhibited cell migration and invasion, suggesting its role in preventing metastasis .
特性
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(12-2-1-9-23-12)16-3-6-22-14-10-13(17-11-18-14)19-4-7-21-8-5-19/h1-2,9-11H,3-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMXELLHXAGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














